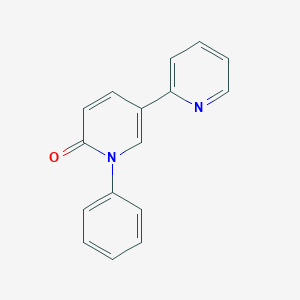

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

1-phenyl-5-pyridin-2-ylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBMGQOABUXDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610094 | |

| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381725-50-4 | |

| Record name | 1'-Phenyl[2,3'-bipyridin]-6'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-5-pyridin-2-ylpyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a key chemical intermediate in the synthesis of the anti-epileptic drug Perampanel.[1][2][3] Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[4] This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data, to support its use in research and drug development.

Physicochemical Properties

While specific experimentally determined data for some properties of this compound are limited in publicly available literature, a combination of predicted values and data from suppliers provides a good understanding of its basic characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O | [2][5] |

| Molecular Weight | 248.28 g/mol | [5] |

| CAS Number | 381725-50-4 | [1][2][3][5] |

| Appearance | Crystalline solid | [2] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [3] |

| Flash Point (Predicted) | 222.8 ± 28.7 °C | [2] |

| pKa | Not experimentally determined in searched literature. The pyridine nitrogen is expected to be weakly basic. The pKa of the related 4,4'-bipyridine is reported as 3.17 and 4.82.[6] | N/A |

| Solubility | Not experimentally determined in searched literature. Bipyridine compounds are generally soluble in organic solvents and slightly soluble in water.[1][7] The solubility of related compounds like 4,4'-dimethyl-2,2'-bipyridine is noted to be high in water at acidic pH.[8] | N/A |

Synthesis

This compound is synthesized as a key intermediate in the overall synthesis of Perampanel. The primary route involves the N-arylation of 5-(2-pyridyl)-1,2-dihydropyridin-2-one with a phenyl group. While specific, detailed laboratory procedures for this exact step are often embedded within broader patent literature, the following represents a generalized experimental protocol based on common methods described for the synthesis of Perampanel and related compounds.[9][10][11]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

5-(2-pyridyl)-1,2-dihydropyridin-2-one

-

Phenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dimethylformamide (DMF) or other suitable solvent

-

Oxygen source (e.g., air)

Procedure:

-

To a solution of 5-(2-pyridyl)-1,2-dihydropyridin-2-one in a suitable solvent such as DMF, add phenylboronic acid (typically 2.0 equivalents).

-

Add a catalytic amount of copper(II) acetate (e.g., 0.1 equivalents) and pyridine.

-

Stir the reaction mixture at room temperature under an oxygen atmosphere (or open to the air) for a sufficient period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique like TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the protons on the phenyl, pyridinone, and pyridine rings are expected. The chemical shifts will be influenced by the electronic environment of each proton. Based on the bromo-analogue, aromatic protons are expected in the range of δ 7.1-8.6 ppm.[9] |

| ¹³C NMR (100 MHz, CDCl₃) | Signals for the 16 carbon atoms are expected. The carbonyl carbon of the pyridinone ring will appear downfield. Aromatic carbons are expected in the range of δ 118-159 ppm based on the bromo-analogue.[9] |

| FT-IR | Characteristic peaks for the C=O stretch of the pyridinone ring (around 1650-1690 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-H stretching of the aromatic protons (around 3000-3100 cm⁻¹) are expected. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 248.28, with a protonated molecule [M+H]⁺ at m/z 249.29. |

Biological Activity and Signaling Pathway

This compound is a precursor to Perampanel, a non-competitive antagonist of AMPA receptors.[4] AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors is implicated in the pathophysiology of epilepsy.

As a non-competitive antagonist, Perampanel and its derivatives are thought to bind to an allosteric site on the AMPA receptor, rather than the glutamate binding site. This binding event is believed to stabilize the receptor in a closed or desensitized state, thereby preventing the influx of sodium and calcium ions that would normally occur upon glutamate binding. This reduction in ion flow leads to a decrease in neuronal excitability, which is the basis for its anti-seizure activity.

The downstream signaling pathway affected by AMPA receptor antagonism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway. By blocking the AMPA receptor, Perampanel can prevent the glutamate-induced activation of this pathway, which is involved in cell proliferation and survival.

Figure 2: Simplified signaling pathway of AMPA receptor antagonism.

Conclusion

This compound is a vital intermediate in the synthesis of the antiepileptic drug Perampanel. This guide has summarized its fundamental physicochemical properties, provided a generalized synthesis protocol, and offered expected spectroscopic data based on a close structural analogue. The understanding of its role as a precursor to a non-competitive AMPA receptor antagonist highlights its importance in the field of medicinal chemistry and drug development for neurological disorders. Further experimental determination of properties such as pKa, solubility, and crystal structure would be beneficial for a more complete characterization of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. WO2016147104A1 - Novel process for the preparation of perampanel and its intermediates thereof - Google Patents [patents.google.com]

- 3. US9695147B2 - Process for the preparation of perampanel - Google Patents [patents.google.com]

- 4. WO2016147104A1 - Novel process for the preparation of perampanel and its intermediates thereof - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]

- 7. Bipyridine - Wikipedia [en.wikipedia.org]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. patents.justia.com [patents.justia.com]

- 11. A practical, laboratory-scale synthesis of perampanel | RTI [rti.org]

An In-depth Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. The document details its chemical structure, physicochemical properties, and its significant role as a key intermediate in the synthesis of the antiepileptic drug Perampanel. A plausible experimental protocol for its synthesis, derived from patent literature, is presented. Furthermore, this guide elucidates the biological context of this compound by detailing the AMPA receptor signaling pathway, the target of its end-product, Perampanel.

Chemical Identity and Structure

This compound is a heterocyclic organic compound with a molecular formula of C₁₆H₁₂N₂O. Its chemical structure consists of a dihydropyridinone core substituted with a phenyl group at the 1-position and a pyridin-2-yl group at the 5-position.

Chemical Structure:

Synonyms: 1'-Phenyl-[2,3'-bipyridin]-6'(1'H)-one, Perampanel Impurity 4, Desbromo pyridone impurity[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 381725-50-4[1][3][4] |

| Molecular Formula | C₁₆H₁₂N₂O[1][5][3] |

| Molecular Weight | 248.28 g/mol [3][4] |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 |

| InChI Key | JHBMGQOABUXDND-UHFFFAOYSA-N[6] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | Crystalline solid[5] |

| Density | 1.240 ± 0.06 g/cm³[3] |

| Boiling Point | 444.8 ± 45.0 °C[3] |

| Flash Point | 222.8 ± 28.7 °C[5] |

| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C[5] |

| Index of Refraction | 1.649[5] |

Synthesis

This compound is a crucial intermediate in several patented synthetic routes to Perampanel.[7][8] The following is a generalized experimental protocol derived from the common steps described in the patent literature.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route involving a coupling reaction.

Materials:

-

5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one

-

Phenylboronic acid

-

Copper(II) acetate

-

A suitable base (e.g., Triethylamine, Pyridine)

-

A suitable solvent (e.g., Dichloromethane, Toluene, Tetrahydrofuran)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), copper(II) acetate (0.1-0.2 equivalents), and a suitable base (2-3 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent to the reaction vessel.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data is not widely published, the following tables provide predicted data based on the compound's structure.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Phenyl & Pyridyl) | 7.0 - 8.7 |

| Dihydropyridinone Protons | 6.5 - 7.8 |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~160-170 |

| Aromatic Carbons (Phenyl & Pyridyl) | 110 - 155 |

| Dihydropyridinone Carbons | 100 - 150 |

Table 5: Predicted Key FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Amide) stretch | 1650 - 1690 |

| C=C (Aromatic) stretch | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-H (Aromatic) stretch | 3000 - 3100 |

Table 6: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 249.1022 |

| [M+Na]⁺ | 271.0842 |

Biological Context: Role as a Perampanel Intermediate and the AMPA Receptor Signaling Pathway

This compound is a direct precursor in the synthesis of Perampanel, a first-in-class, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[2] Perampanel is an approved antiepileptic drug that functions by reducing hyperexcitability in the brain.

The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system.[9] Glutamate, the primary excitatory neurotransmitter, binds to the AMPA receptor, causing a conformational change that opens its ion channel.[10][11] This allows for the influx of sodium ions (and in some cases, calcium ions) into the postsynaptic neuron, leading to depolarization and the propagation of the nerve impulse.[5][10]

Dysregulation of glutamatergic signaling and over-activation of AMPA receptors are implicated in the pathophysiology of epilepsy. Perampanel, synthesized from this compound, allosterically binds to the AMPA receptor, preventing its activation by glutamate and thereby reducing neuronal excitability.

AMPA Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway of the AMPA receptor.

Caption: AMPA Receptor Signaling Pathway

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of the antiepileptic drug Perampanel. While detailed experimental data on the compound itself is sparse in the public domain, its synthetic routes are outlined in various patents. Understanding the chemical properties and synthesis of this intermediate is crucial for the development and optimization of Perampanel production. Furthermore, its connection to the AMPA receptor signaling pathway highlights the importance of this chemical scaffold in the design of novel therapeutics for neurological disorders.

References

- 1. WO2015013520A1 - Process for the preparation of perampanel - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 381725-50-4 CAS Manufactory [m.chemicalbook.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. EP3024821B1 - Process for the preparation of perampanel - Google Patents [patents.google.com]

- 7. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]

- 8. WO2016132343A1 - Process and intermediates for the preparation of perampanel - Google Patents [patents.google.com]

- 9. AMPA receptor - Wikipedia [en.wikipedia.org]

- 10. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

This technical guide provides a comprehensive overview of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a key intermediate in the synthesis of the antiepileptic drug Perampanel.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity and Properties

This compound is a pyridinone derivative with a phenyl group at the 1-position and a pyridin-2-yl group at the 5-position.

IUPAC Name: 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one

Synonyms:

-

1'-Phenyl-[2,3'-bipyridin]-6'(1'H)-one[2]

-

1-phenyl-5-pyridin-2-ylpyridin-2-one[2]

-

[2,3'-Bipyridin]-6'(1'H)-one, 1'-phenyl-[2]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 381725-50-4 |

| Molecular Formula | C₁₆H₁₂N₂O[3] |

| Molar Mass | 248.28 g/mol [3] |

| Appearance | Crystalline solid[2] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³[3] |

| Boiling Point (Predicted) | 444.8 ± 45.0 °C[2] |

| Flash Point (Predicted) | 222.8 ± 28.7 °C[2] |

| Storage Temperature | Room Temperature, Inert Atmosphere[2] |

Experimental Protocols: Synthesis

The synthesis of this compound is a critical step in the production of Perampanel. One common method involves a copper-catalyzed coupling reaction between 5-(pyridin-2-yl)-2(1H)-pyridone and a phenylating agent.

Methodology: Copper-Catalyzed N-Arylation

This procedure is adapted from established patent literature for the synthesis of Perampanel intermediates.[4]

Materials:

-

5-(pyridin-2-yl)-2(1H)-pyridone

-

Triphenylboroxine

-

Copper (II) acetate

-

Pyridine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add 5-(pyridin-2-yl)-2(1H)-pyridone, triphenylboroxine, and copper (II) acetate.

-

Add N,N-dimethylformamide (DMF) and pyridine to the mixture.

-

Heat the reaction mixture and stir for a specified period to allow the coupling reaction to proceed.

-

Upon completion, the reaction mixture is cooled.

-

The product, this compound, is then isolated and purified using standard techniques such as crystallization or chromatography.

Biological Significance and Signaling Pathway

This compound is primarily of interest as a precursor to Perampanel.[1] Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[5]

In pathological conditions such as epilepsy, excessive activation of AMPA receptors by the neurotransmitter glutamate can lead to neuronal hyperexcitability and seizures.[5] Perampanel functions by binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site.[5] This binding induces a conformational change in the receptor, reducing its ability to open in response to glutamate.[5] Consequently, the influx of sodium ions is decreased, leading to a reduction in postsynaptic depolarization and a dampening of excitatory signaling.[5]

The diagram below illustrates the glutamatergic synapse and the mechanism of action of an AMPA receptor antagonist.

References

- 1. This compound | 381725-50-4 [chemicalbook.com]

- 2. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chembk.com [chembk.com]

- 4. patents.justia.com [patents.justia.com]

- 5. What is the mechanism of Perampanel? [synapse.patsnap.com]

- 6. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

Technical Guide: 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (CAS Number: 381725-50-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a key intermediate in the synthesis of the antiepileptic drug Perampanel. Perampanel is a selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the physicochemical properties, spectral data, and a plausible synthesis protocol for the title compound. Furthermore, it outlines experimental procedures for evaluating its biological activity as an AMPA receptor antagonist and illustrates the associated signaling pathway.

Chemical and Physical Properties

This compound is a crystalline solid.[1][2] Its known and predicted physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 381725-50-4 | [3] |

| Molecular Formula | C₁₆H₁₂N₂O | [3] |

| Molecular Weight | 248.28 g/mol | [3][4] |

| Appearance | Crystalline solid | [1][2] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [3][4] |

| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [3][4] |

| Flash Point (Predicted) | 222.8 ± 28.7 °C | [3] |

| Vapour Pressure (Predicted) | 0.0 ± 1.1 mmHg at 25°C | [3] |

| Index of Refraction (Predicted) | 1.649 | [3] |

| Storage Temperature | Room Temperature, Inert atmosphere | [3] |

Spectral Data

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.20 - 7.80 | m | Aromatic protons (phenyl and pyridyl rings) |

| 6.50 - 7.00 | m | Dihydropyridinone ring protons |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 160 - 165 | C=O (Pyridone) |

| 110 - 155 | Aromatic and heteroaromatic carbons |

| 100 - 110 | Dihydropyridinone ring carbons |

Table 2.3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 249.1022 |

| [M+Na]⁺ | 271.0842 |

Table 2.4: Typical Infrared (IR) Spectral Data for Phenyl-Pyridone Structures

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1650 - 1690 | C=O stretch (pyridone) |

| 1580 - 1620 | C=C and C=N stretch (aromatic and pyridone rings) |

| 750 - 800 | C-H bend (aromatic) |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a copper-catalyzed N-arylation of 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one with phenylboronic acid. This method is adapted from the synthesis of Perampanel, for which the target compound is a key intermediate.

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials:

-

5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one

-

Phenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (1.0 eq) in a mixture of pyridine and DMF, add phenylboronic acid (2.0 eq) and copper(II) acetate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or oxygen) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Biological Activity Assay: AMPA Receptor Antagonism (Calcium Influx Assay)

The biological activity of this compound as an AMPA receptor antagonist can be assessed using an in vitro calcium influx assay in cultured neurons. This protocol is based on assays used for its derivative, Perampanel.

Workflow:

Caption: Calcium influx assay workflow.

Materials:

-

Primary cortical neurons (e.g., from rat embryos)

-

Neurobasal medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

AMPA

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 10-14 days.

-

Dye Loading: Wash the cells with HBSS. Load the cells with a solution of Fluo-4 AM and Pluronic F-127 in HBSS and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Compound Incubation: Add solutions of the test compound at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

-

AMPA Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add a solution of AMPA to all wells to stimulate the receptors and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response in the absence of the test compound. Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway

This compound is a precursor to Perampanel, a noncompetitive antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system.

AMPA Receptor Signaling Pathway and Point of Inhibition:

Upon binding of the neurotransmitter glutamate, the AMPA receptor channel opens, leading to an influx of sodium ions (and in some cases, calcium ions). This influx causes depolarization of the postsynaptic membrane, propagating the nerve impulse. This initial depolarization is also crucial for the activation of NMDA receptors by removing the magnesium block. Downstream signaling from AMPA receptor activation can involve various pathways, including the activation of protein kinases that play a role in synaptic plasticity.

A noncompetitive antagonist like Perampanel (and presumably its precursors with similar core structures) binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This effectively blocks the influx of ions and subsequent neuronal depolarization.

Caption: AMPA receptor signaling and antagonism.

Conclusion

This compound is a valuable chemical entity for research and development in the field of neuroscience, particularly in the context of epilepsy and other neurological disorders where modulation of glutamatergic neurotransmission is a therapeutic goal. Its role as a direct precursor to the clinically approved drug Perampanel underscores its significance. The information provided in this guide serves as a foundational resource for researchers working with this compound and in the broader area of AMPA receptor pharmacology. Further experimental validation of the predicted properties and optimization of the outlined protocols are encouraged for specific research applications.

References

Spectroscopic Profile of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This molecule is a key intermediate in the synthesis of Perampanel, a non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[1][2] A thorough understanding of its spectroscopic properties is essential for researchers and professionals involved in the synthesis, characterization, and quality control of Perampanel and related compounds. This document collates available data, presents it in a structured format, and provides detailed experimental methodologies for its characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one, 1'-Phenyl-[2,3'-bipyridin]-6'(1'H)-one[3]

-

CAS Number: 381725-50-4

-

Molecular Formula: C₁₆H₁₂N₂O

-

Molar Mass: 248.28 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Proton | δ (ppm) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 (m, 5H) |

| Pyridin-2-yl-H | 7.30 - 8.70 (m, 4H) |

| Dihydropyridinone-H | 6.50 - 7.80 (m, 3H) |

Note: The expected chemical shifts are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1650 - 1680 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N (Aromatic) | 1300 - 1350 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

Mass Spectrometry (MS)

The predicted mass spectrometry data provides insights into the molecule's ionization and fragmentation patterns.

| Adduct | Calculated m/z |

| [M+H]⁺ | 249.10224 |

| [M+Na]⁺ | 271.08418 |

| [M-H]⁻ | 247.08768 |

| [M]⁺ | 248.09441 |

Data sourced from PubChem.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~250, ~320 | Not Reported |

Note: Expected absorption maxima are based on the conjugated π-system of the molecule. The exact values and intensities are dependent on the solvent used.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: Copper-Catalyzed N-Arylation

This protocol is based on the common methods for the synthesis of Perampanel intermediates.

Materials:

-

5-(Pyridin-2-yl)pyridin-2(1H)-one

-

Phenylboronic acid

-

Copper(II) acetate

-

Pyridine

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-(pyridin-2-yl)pyridin-2(1H)-one in a mixture of pyridine and DMF, add phenylboronic acid and copper(II) acetate.

-

Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Instrumentation:

-

NMR: Bruker Avance 400 MHz spectrometer (or equivalent)

-

IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent)

-

MS: Agilent 6545 Q-TOF LC/MS system (or equivalent)

-

UV-Vis: Shimadzu UV-2600 spectrophotometer (or equivalent)

Sample Preparation and Analysis:

-

¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Record the spectra at room temperature.

-

IR: Prepare a thin film of the sample on a KBr pellet or use an ATR accessory. Record the spectrum from 4000 to 400 cm⁻¹.

-

MS: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI+). Infuse the solution into the mass spectrometer.

-

UV-Vis: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol). Record the spectrum from 200 to 800 nm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and analytical protocols for this compound. The presented data and methodologies are fundamental for the synthesis, identification, and quality assessment of this important pharmaceutical intermediate. For definitive analysis, it is recommended to consult the primary literature, particularly the supplementary information of publications detailing the synthesis of Perampanel.

References

- 1. US20160176842A1 - Process for the preparation of perampanel - Google Patents [patents.google.com]

- 2. This compound | 381725-50-4 [chemicalbook.com]

- 3. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. PubChemLite - this compound (C16H12N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the NMR Analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one and its structurally related analogs. A significant focus is placed on the well-characterized compound 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, known as perampanel, a noncompetitive AMPA receptor antagonist.[1][2][3][4] The structural similarity of perampanel to the target compound makes its NMR data an excellent reference point for understanding the spectral characteristics of this class of molecules.

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for a representative compound in this class, based on the analysis of perampanel and related structures.

Table 1: ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridone-H4 | 7.8 - 8.0 | d | ~2.5 |

| Pyridone-H6 | 8.2 - 8.4 | d | ~2.5 |

| Pyridine-H3' | 7.2 - 7.3 | ddd | ~7.5, 4.8, 1.2 |

| Pyridine-H4' | 7.7 - 7.8 | td | ~7.7, 1.8 |

| Pyridine-H5' | 7.4 - 7.5 | d | ~7.8 |

| Pyridine-H6' | 8.6 - 8.7 | ddd | ~4.8, 1.8, 0.9 |

| Phenyl-H (ortho) | 7.5 - 7.6 | m | |

| Phenyl-H (meta) | 7.4 - 7.5 | m | |

| Phenyl-H (para) | 7.3 - 7.4 | m |

Table 2: ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 (Carbonyl) | 160 - 162 |

| C3 | 135 - 137 |

| C4 | 118 - 120 |

| C5 | 140 - 142 |

| C6 | 108 - 110 |

| Pyridine-C2' | 155 - 157 |

| Pyridine-C3' | 121 - 123 |

| Pyridine-C4' | 136 - 138 |

| Pyridine-C5' | 124 - 126 |

| Pyridine-C6' | 149 - 151 |

| Phenyl-C1'' | 138 - 140 |

| Phenyl-C2''/C6'' | 128 - 130 |

| Phenyl-C3''/C5'' | 129 - 131 |

| Phenyl-C4'' | 127 - 129 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and NMR analysis of this compound and its analogs.

Synthesis of this compound

A plausible synthetic route to the title compound can be adapted from established methods for the synthesis of dihydropyridinones.[5][6][7] A common approach involves a multi-component reaction, such as a modified Hantzsch or Biginelli reaction.

Materials:

-

2-Acetylpyridine

-

N-Phenyl-3-aminocrotonamide

-

A suitable aldehyde (e.g., formaldehyde or a precursor)

-

Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

-

A mixture of 2-acetylpyridine, N-phenyl-3-aminocrotonamide, and the aldehyde is dissolved in the chosen solvent.

-

The catalyst is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

NMR Sample Preparation and Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker or Varian) with a field strength of 300 MHz or higher.

-

5 mm NMR tubes.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The sample is vortexed to ensure homogeneity.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Mandatory Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

NMR Analysis Workflow

Caption: General workflow for NMR analysis from sample preparation to structural elucidation.

References

- 1. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound: PERAMPANEL (CHEMBL1214124) - ChEMBL [ebi.ac.uk]

- 4. Perampanel | C23H15N3O | CID 9924495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

Mass Spectrometry of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines potential fragmentation patterns, detailed experimental protocols for analysis, and relevant biological pathways, serving as a comprehensive resource for researchers in the field.

Molecular Profile and Predicted Mass Spectrometry Data

This compound (C₁₆H₁₂N₂O) has a monoisotopic mass of 248.09496 Da.[1] Mass spectrometry is a critical technique for the structural elucidation and quantification of this and related molecules. The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are summarized below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 249.10224 |

| [M+Na]⁺ | 271.08418 |

| [M-H]⁻ | 247.08768 |

| [M+NH₄]⁺ | 266.12878 |

| [M+K]⁺ | 287.05812 |

| [M]⁺ | 248.09441 |

| [M]⁻ | 248.09551 |

| Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1] |

Predicted Fragmentation Pathways

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[2][3] For this compound, the fragmentation is expected to occur at the bonds linking the three main structural components: the phenyl ring, the dihydropyridinone core, and the pyridine ring.

A plausible fragmentation pathway under EI conditions is initiated by the formation of the molecular ion (M⁺•) at m/z 248. Subsequent fragmentation could involve:

-

Cleavage of the N-phenyl bond: This would lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 and a 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one radical cation at m/z 171.

-

Cleavage of the C-C bond between the rings: This could result in a pyridin-2-yl cation (C₅H₄N⁺) at m/z 78 and a 1-phenyl-1,2-dihydropyridin-2-one radical fragment.

-

Loss of CO: The dihydropyridinone ring may lose a carbonyl group (CO), resulting in a fragment at m/z 220.

-

Fragmentation of the pyridine ring: Loss of HCN (27 Da) from pyridine-containing fragments is a common fragmentation pathway.

The following diagram illustrates a predicted fragmentation pathway for this compound.

Predicted EI fragmentation pathway for the title compound.

Experimental Protocols

The analysis of this compound can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix and the analytical objective (e.g., qualitative identification or quantitative analysis).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of many pharmaceutical compounds.[4][5] A general protocol is provided below.

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.

-

Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards and quality control samples. For quantitative analysis, a deuterated internal standard of this compound is recommended.[6]

-

Filter the final solutions through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole or Q-TOF mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Fragmentor Voltage | 135 V |

| Collision Energy | Optimized for specific precursor-to-product ion transitions (e.g., 15-30 eV) |

| Table 2: Typical LC-MS/MS parameters for the analysis of this compound. |

The following workflow illustrates the general procedure for LC-MS analysis.

General workflow for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. Derivatization may be necessary for related compounds with polar functional groups, though it is likely not required for the title compound.

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.

-

If necessary, perform derivatization (e.g., silylation) to increase volatility and improve peak shape.

-

Transfer the final solution to a GC vial.

GC-MS Parameters:

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS System | Single quadrupole or ion trap mass spectrometer |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 40-400 |

| Table 3: Typical GC-MS parameters for the analysis of this compound. |

Biological Context: AMPA Receptor Signaling

Structurally related compounds, such as Perampanel (a 1,3,5-triaryl-1H-pyridin-2-one derivative), are known to be non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in neurological diseases like epilepsy.

Antagonism of the AMPA receptor by compounds like Perampanel can reduce neuronal hyperexcitability. The AMPA receptor, upon binding to glutamate, typically allows an influx of Na⁺ and Ca²⁺ ions, leading to depolarization. Non-competitive antagonists bind to an allosteric site, preventing this ion flux. Furthermore, AMPA receptors can signal through intracellular pathways, such as the Lyn-MAPK pathway, which may play a role in synaptic plasticity.[6]

The following diagram depicts a simplified AMPA receptor signaling pathway and the potential point of intervention for an antagonist.

Simplified AMPA receptor signaling pathway.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided protocols and predicted fragmentation patterns should be adapted and optimized for specific instrumentation and research applications.

References

- 1. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Phenyl-2-pyridone | C11H9NO | CID 598785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Properties of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a key intermediate in the synthesis of Perampanel, a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] While a definitive public domain crystal structure for this specific intermediate is not available, this guide provides a comprehensive overview of its known chemical and physical properties. To offer structural insights, crystallographic data for the closely related final product, Perampanel, is presented, alongside a discussion of general structural features of similar pyridinone-containing compounds. Detailed synthetic protocols and relevant biological pathways are also included to provide a complete technical context for researchers.

Physicochemical Properties

While a solved crystal structure is not publicly available, various chemical and physical properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O | [4] |

| Molecular Weight | 248.28 g/mol | |

| CAS Number | 381725-50-4 | [1][2] |

| Appearance | Crystalline solid | [2] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 444.8 ± 45.0 °C | [2] |

| Flash Point (Predicted) | 222.8 ± 28.7 °C | [2] |

| Vapour Pressure (Predicted) | 0.0 ± 1.1 mmHg at 25°C | [2] |

| Index of Refraction (Predicted) | 1.649 | [2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Structural Analysis of a Closely Related Compound: Perampanel

Perampanel, or 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, is a direct derivative of the title compound.[3][5] Patent literature provides powder X-ray diffraction (PXRD) data for crystalline forms of Perampanel, which can serve as a valuable proxy for understanding the potential crystal packing and solid-state properties of its precursor.

Table 2.1: Powder X-ray Diffraction Data for Anhydrous Crystal Form V of Perampanel [6]

| Diffraction Angle (2θ ± 0.2°) |

| 12.9 |

| 16.7 |

| 24.9 |

Note: This data is for 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, not the title compound.[6]

In analogous structures, such as 5-methyl-1-phenyl-1H-pyridin-2-one (pirfenidone), the molecule is noted to be non-planar.[7] The phenyl and pyridone rings are inclined to each other, with a dihedral angle of approximately 50.30°.[7] This axial chirality is a common feature in such compounds, arising from the steric hindrance between the two ring systems.[7] A similar non-planar conformation is expected for this compound.

Experimental Protocols

The synthesis of the title compound is a key step in the production of Perampanel. The following is a representative synthetic protocol based on established pyridinone synthesis methodologies.

Reaction: Suzuki coupling of 5-bromo-1-phenyl-1,2-dihydropyridin-2-one with 2-(tributylstannyl)pyridine.

Materials:

-

5-bromo-1-phenyl-1,2-dihydropyridin-2-one

-

2-(tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0)

-

Toluene, anhydrous

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of 5-bromo-1-phenyl-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)pyridine (1.2 eq).

-

De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

As no specific crystal structure is available, the following is a general protocol for obtaining single crystals suitable for X-ray diffraction.

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture such as ethanol/water) at an elevated temperature to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at a lower temperature (e.g., 4°C).

-

Alternatively, employ vapor diffusion by placing the vial of the saturated solution inside a larger sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystal growth.

-

Once suitable crystals have formed, carefully isolate them for analysis.

Visualizations

Caption: Synthetic workflow for this compound.

The end-product, Perampanel, is a noncompetitive AMPA receptor antagonist. The pathway below illustrates the mechanism of glutamatergic signaling and the site of action for such an antagonist.

Caption: Mechanism of noncompetitive AMPA receptor antagonism.

References

- 1. This compound | 381725-50-4 [chemicalbook.com]

- 2. This compound CAS 381725-50-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C16H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8772497B2 - Method for producing 1, 2-dihydropyridine-2-one compound - Google Patents [patents.google.com]

- 7. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Pyridin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-one and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] This privileged scaffold is found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The physicochemical properties of these derivatives, such as acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5][6]

This technical guide provides an in-depth overview of the core physicochemical properties of pyridin-2-one derivatives, detailed experimental protocols for their determination, and visualizations of key synthetic and biological pathways.

Core Physicochemical Properties

The physicochemical properties of pyridin-2-one derivatives can be manipulated through chemical modification, allowing for the fine-tuning of their drug-like characteristics.[3][4] The parent compound, pyridin-2-one, exists in a tautomeric equilibrium with its 2-hydroxypyridine form, with the pyridone form generally predominating in polar solvents.[1][7]

Quantitative Data Summary

The following tables summarize key physicochemical data for the parent pyridin-2-one scaffold. It is crucial to note that these values can change significantly with the introduction of different substituents onto the pyridinone ring.

Table 1: Acidity and Lipophilicity of Pyridin-2-one

| Property | Value | Reference |

| pKa (Acidity) | 11.65 | [7] |

| pKa (Strongest Basic) | 2.43 | [8] |

| logP (Calculated) | -0.6 | [9] |

| logP (Calculated) | 0.64 - 1.05 | [8] |

Table 2: Physical Properties of Pyridin-2-one

| Property | Value | Reference |

| Melting Point | 105-108 °C | [9][10][11] |

| Boiling Point | 280-281 °C (decomposes) | [7][10][11] |

| Aqueous Solubility | 450-1000 mg/mL (at 20°C) | [9][10][11] |

| Appearance | Colorless to off-white crystalline solid | [7][9] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for lead optimization in drug discovery.[12][13] The following sections detail standard methodologies for key experiments.

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a new pyridin-2-one derivative.

Caption: Experimental workflow for physicochemical profiling.

Determination of pKa (UV-Visible Spectroscopy Method)

The ionization constant (pKa) is a critical parameter influencing a drug's solubility and permeability across biological membranes.[14] UV-Visible spectroscopy is a common method for its determination.[12][13]

-

Preparation of Buffers : Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[13]

-

Stock Solution : Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Sample Preparation : In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid pKa shifts.

-

Spectrophotometric Measurement : Measure the UV-Vis absorbance spectrum for each well over a relevant wavelength range.

-

Data Analysis : Identify the wavelength(s) with the largest change in absorbance upon ionization. Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa value.[13]

Determination of logP (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which affects its absorption, protein binding, and metabolic stability.[15]

-

Phase Preparation : Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4, for logD) with n-octanol by mixing and allowing the phases to separate.[13]

-

Partitioning : Add a known amount of the test compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration : Seal the vial and shake it for a set period (e.g., 24 hours) at a controlled temperature to allow the compound to partition and reach equilibrium.[16]

-

Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC/MS.[13]

-

Calculation : Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is fundamental to a drug's absorption and bioavailability.[5] Both kinetic and thermodynamic methods are commonly used.

-

Kinetic Solubility Assay (High-Throughput) :

-

Prepare a high-concentration stock solution of the compound in DMSO.[17]

-

Make serial dilutions of the stock solution and add them to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.

-

Incubate for a short period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity of each well using a nephelometer or by measuring UV absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation occurs is the kinetic solubility.[17][18]

-

-

Thermodynamic Solubility Assay (Gold Standard) :

-

Add an excess of the solid, crystalline compound to a vial containing the aqueous buffer.[16]

-

Shake or agitate the vial at a controlled temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using HPLC-UV or LC/MS against a standard curve. This concentration represents the thermodynamic solubility.[16][18]

-

Determination of Melting Point

The melting point is a key indicator of a compound's purity and lattice energy.[19] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.

-

Sample Preparation : Ensure the compound is a fine, dry powder. If necessary, grind the crystals in a mortar.[19]

-

Capillary Loading : Pack a small amount of the powdered sample into a glass capillary tube to a height of about 3 mm.[20]

-

Measurement : Place the capillary tube into a melting point apparatus.

-

Heating : Heat the apparatus rapidly to about 10°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute for an accurate measurement.[21]

-

Observation : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[21]

Synthesis and Biological Activity

General Synthesis Workflow

Pyridin-2-one derivatives can be synthesized through various methods, including multi-component reactions which offer efficiency and atom economy. The diagram below illustrates a generalized one-pot, three-component synthesis.[22]

Caption: Generalized one-pot synthesis of pyridin-2-ones.

Signaling Pathways and Therapeutic Applications

Pyridin-2-one derivatives have been developed as potent antagonists for various cellular targets. A notable example is their use in cancer immunotherapy as antagonists of the adenosine A₂A receptor (A₂AR).[23] In the tumor microenvironment, high levels of adenosine suppress T-cell activity by binding to A₂AR. Antagonists containing the pyridin-2-one scaffold can block this interaction, restoring T-cell function.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]

- 9. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijirss.com [ijirss.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. youtube.com [youtube.com]

- 21. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 22. benchchem.com [benchchem.com]

- 23. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Pyridin-2-one Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases.[1] Pyridin-2-one derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2] This technical guide provides an in-depth overview of recent advancements in the discovery of novel pyridin-2-one based compounds, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate. We will delve into specific examples of potent inhibitors targeting Tropomyosin receptor kinase (TRK), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, Urease, and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

Data Presentation: A Comparative Analysis of Novel Pyridin-2-one Based Inhibitors

The following tables summarize the quantitative data for recently discovered pyridin-2-one based compounds, offering a clear comparison of their biological activities.

Table 1: Potency and Selectivity of Pyridin-2-one Based TRK Inhibitor 14q

| Compound | Target | IC50 (nM) | Kinase Selectivity | Cell Line | Cell Viability IC50 (µM) | Oral Bioavailability (%) |

| 14q | TRKA | 1.2 | High | KM12 (TRK fusion) | 0.05 | 37.8 |

Data extracted from a study on novel TRK inhibitors, highlighting the potent and selective nature of compound 14q.[3]

Table 2: Pharmacological Profile of Perampanel, a Pyridin-2-one Based AMPA Receptor Antagonist

| Compound | Target | IC50 (nM) | Seizure Model | Minimum Effective Dose (mg/kg, p.o.) |

| Perampanel | AMPA Receptor | 60 | AMPA-induced seizures | 2 |

This table showcases the potent in vitro and in vivo activity of Perampanel, a marketed antiepileptic drug.[4]

Table 3: Urease Inhibitory Activity of Novel Pyridin-2-one Derivatives

| Compound | Target | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

| 4q | Jack Bean Urease | 0.13 ± 0.01 | 21.2 ± 1.3 |

| 4t | Jack Bean Urease | 0.15 ± 0.01 | 21.2 ± 1.3 |

Compounds 4q and 4t demonstrate significantly higher potency than the standard urease inhibitor thiourea.

Table 4: Anticancer and PIM-1 Kinase Inhibitory Activity of O-Alkylated Pyridin-2-one Derivatives

| Compound | PIM-1 Kinase IC50 (µM) | Cell Line | Anticancer IC50 (µM) | Apoptosis Induction | Caspase 3/7 Activation |

| 4c | 0.110 | HepG-2 | 0.0132 | High | Significant |

| 4f | 0.095 | HepG-2 | 0.0154 | High | Significant |

This data highlights the dual action of compounds 4c and 4f as potent PIM-1 kinase inhibitors and inducers of apoptosis in cancer cells.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the discussed pyridin-2-one based compounds.

Synthesis Protocols

General Synthesis of O-Alkylated Pyridin-2-one PIM-1 Kinase Inhibitors (e.g., 4c and 4f):

A mixture of the appropriate 2-hydroxypyridine derivative (1 mmol), anhydrous potassium carbonate (2 mmol), and the corresponding alkyl halide (1.5 mmol) in dry N,N-dimethylformamide (DMF) (10 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent to afford the desired O-alkylated pyridin-2-one.[2]

Laboratory-Scale Synthesis of Perampanel:

Perampanel can be synthesized via a multi-step route starting from 2-chloropyridine. A key step involves a Suzuki coupling reaction between a suitably substituted pyridin-2-one intermediate and 2-cyanophenylboronic acid. The final product is purified by column chromatography.[5]

Biological Assay Protocols

TRK Kinase Inhibition Assay:

The inhibitory activity against TRK kinases is determined using a standard kinase assay kit. Briefly, the recombinant TRK enzyme is incubated with the test compound and a specific substrate in the presence of ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. IC50 values are calculated from the dose-response curves.[3]

AMPA Receptor Binding Assay:

The affinity of compounds for the AMPA receptor is assessed through a radioligand binding assay. Membranes from cells expressing the AMPA receptor are incubated with a radiolabeled AMPA receptor antagonist (e.g., [3H]AMPA) in the presence of varying concentrations of the test compound. The amount of bound radioligand is measured, and the Ki or IC50 value is determined by competition analysis.[4]

Urease Inhibition Assay (Berthelot Method):

Urease activity is determined by measuring the amount of ammonia produced upon urea hydrolysis. The assay is performed in a 96-well plate. The reaction mixture, containing urease enzyme, urea solution, and the test inhibitor, is incubated at a specific temperature. The amount of ammonia produced is quantified colorimetrically at 625 nm after the addition of phenol-hypochlorite reagent (Berthelot's reagent). The percentage of inhibition is calculated, and IC50 values are determined.[6]

PIM-1 Kinase Inhibition Assay:

The inhibitory effect on PIM-1 kinase is evaluated using a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced from the kinase reaction. The PIM-1 enzyme is incubated with the test compound, a substrate peptide, and ATP. The generated ADP is converted to ATP, which then produces a luminescent signal via luciferase. The IC50 value is determined from the dose-response curve.[7][8]

Cell Viability (MTT) Assay:

Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan crystals formed by viable cells are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.

Apoptosis Assay by Flow Cytometry:

Cancer cells treated with the test compounds are harvested and stained with Annexin V-FITC and propidium iodide (PI). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase 3/7 Activation Assay:

The activation of caspases 3 and 7, key executioner caspases in apoptosis, is measured using a luminescent assay. Treated cells are lysed, and the lysate is incubated with a luminogenic caspase-3/7 substrate. The luminescent signal, which is proportional to caspase activity, is measured using a luminometer.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways, experimental workflows, and logical relationships relevant to the discovery of novel pyridin-2-one based compounds.

Caption: TRK Signaling Pathway and Inhibition by Pyridin-2-one Compound 14q.

Caption: AMPA Receptor Signaling and Non-competitive Antagonism by Perampanel.

Caption: PIM-1 Kinase Signaling Pathway and its Inhibition.

Caption: General Experimental Workflow for the Synthesis of Pyridin-2-one Derivatives.

Caption: Logical Relationship in Structure-Activity Relationship (SAR) Studies.

References

- 1. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. PIM1 Kinase Enzyme System Application Note [promega.com]

- 8. promega.com [promega.com]

Initial Screening of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening process for analogs of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This scaffold is a key feature in pharmacologically active compounds, most notably Perampanel, a noncompetitive AMPA receptor antagonist.[1] This document outlines the core biological activities associated with this class of compounds, presents quantitative data for key analogs, details relevant experimental protocols, and provides visualizations of associated signaling pathways and experimental workflows.

Core Biological Activities and Data Presentation

The this compound core is associated with a range of biological activities, including antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, as well as potential anticancer and kinase inhibitory effects.[1][2] Initial screening efforts should therefore focus on assays that can effectively quantify these activities.

AMPA Receptor Antagonism

A primary and well-documented activity of this scaffold is the noncompetitive antagonism of the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system.[3] Overactivation of these receptors is implicated in various neurological disorders, including epilepsy.[1]

Table 1: AMPA Receptor Antagonist Activity of Perampanel

| Compound | Structure | Assay | Target | Activity (IC50) |

| Perampanel (2-(2-oxo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile) | [Image of Perampanel structure] | AMPA-induced Ca2+ influx | AMPA Receptor | 60 nM[1] |

Anticancer Activity